Arginine Hydrochloride

Vue d'ensemble

Description

Arginine hydrochloride is a L-alpha-amino acid.

This compound is the hydrochloride salt form of arginine, an essential amino acid in juvenile humans. Arginine is a complex amino acid, often found at active sites in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

An essential amino acid that is physiologically active in the L-form.

Mécanisme D'action

Target of Action

L-Arginine hydrochloride primarily targets the pituitary gland and the hypothalamus . It stimulates the pituitary release of growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .

Mode of Action

L-Arginine is converted in the body into a chemical called nitric oxide . Nitric oxide causes blood vessels to open wider for improved blood flow . L-Arginine also stimulates the release of growth hormone, insulin, and other substances in the body . It can be made in a lab and used in supplements .

Biochemical Pathways

L-Arginine is involved in several metabolic pathways. It is a precursor for nitric oxide synthesis, which plays a crucial role in vascular health . It also increases the expression of key proteins and enzymes (e.g., AMPK and PGC-1α) responsible for mitochondrial biogenesis in brown adipose tissue and substrate oxidation in insulin-sensitive tissues (e.g., skeletal muscle, liver, and white adipose tissue) .

Pharmacokinetics

L-Arginine is well absorbed when taken orally . It is extensively metabolized in the liver and intestines . The peak serum concentration occurs about 2 hours after oral administration and 22 to 30 minutes after intravenous administration . The elimination half-life is approximately 42 ± 2 minutes following a 30 g IV dose . It exhibits nonlinear, dose-dependent elimination .

Result of Action

L-Arginine has beneficial effects in diabetes and numerous studies advocate its administration to attenuate glucose intolerance in diabetic patients . It also plays a vital role in the treatment of cardiovascular disease due to it being antiatherogenic, anti-ischemic, antiplatelet, and antithrombotic .

Action Environment

Under physiological conditions, Nitric Oxide Synthase (NOS), the enzyme responsible for converting L-Arginine to nitric oxide, is saturated with its L-Arginine substrate . The benefits of l-arginine outweigh its risks when it is used appropriately .

Activité Biologique

Arginine hydrochloride, a salt form of the amino acid arginine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, physiological effects, and therapeutic applications, supported by data tables and case studies.

Overview of this compound

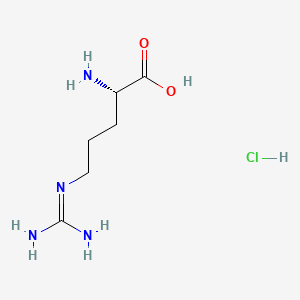

Chemical Structure and Properties:

- This compound is a salt derived from the amino acid arginine, which plays a crucial role in various physiological processes including protein synthesis and nitric oxide (NO) production.

- It is classified as a non-essential amino acid for adults but can be conditionally essential during periods of stress or illness.

Nitric Oxide Synthesis:

Arginine is a precursor to nitric oxide, a signaling molecule involved in vasodilation and blood flow regulation. NO is synthesized via the action of nitric oxide synthases (NOS), particularly endothelial NOS (eNOS) and neuronal NOS (nNOS) .

Chaperone-like Activity:

Recent studies indicate that this compound enhances the chaperone-like activity of alpha-crystallin, a protein crucial for maintaining lens transparency in the eye. This enhancement occurs through structural perturbation and increased dynamics of subunit assembly, which facilitates protein stabilization under stress conditions .

Physiological Effects

- Athletic Performance:

- Arginine supplementation has been linked to improved athletic performance due to its role in increasing blood flow and enhancing muscle contraction. Studies show that it can reduce ammonia levels and improve oxygen efficiency during exercise .

- Table 1 summarizes key findings on arginine's effects on athletic performance:

| Study | Dosage | Findings |

|---|---|---|

| Study A | 6 g/day | No significant improvement in strength or endurance |

| Study B | 3 g/day | Increased blood flow and reduced fatigue |

| Study C | 5 g/day | Enhanced recovery and reduced lactate levels |

- Antimicrobial Activity:

Case Studies

Case Study: Pediatric Overdose

A notable case involved a pediatric overdose of this compound, which resulted in severe complications. This highlights the importance of dosage regulation in therapeutic applications .

Case Study: Nitric Oxide in Hepatitis Treatment

In a study examining the role of NO in viral infections, this compound was associated with increased mortality when used to inhibit NO synthesis, suggesting that careful consideration is required when modulating NO levels in therapeutic contexts .

Chaperone Activity Enhancement

A significant study demonstrated that this compound increases the chaperone-like activity of alpha-crystallin by several folds, enhancing its protective function against protein aggregation under stress conditions .

Effects on Protein Formulations

Arginine has been shown to improve the stability and solubility of therapeutic proteins, making it a valuable excipient in pharmaceutical formulations. Its ability to reduce viscosity and enhance protein refolding is particularly beneficial in high-concentration antibody formulations .

Applications De Recherche Scientifique

Cardiovascular Health

Arginine hydrochloride is extensively studied for its role in enhancing cardiovascular function. It is known to improve blood flow and reduce blood pressure by increasing nitric oxide production.

Key Findings

- Mechanism : Nitric oxide is a vasodilator that helps relax blood vessels, improving circulation.

- Clinical Studies : Research indicates that arginine supplementation can lead to significant improvements in patients with heart failure and other cardiovascular conditions .

Case Study

A randomized controlled trial involving patients with heart failure showed that supplemental oral arginine improved cardiac function and reduced symptoms of heart failure .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | Heart Failure Patients | Oral L-arginine | Improved cardiac function |

Sports Nutrition

Athletes use this compound as a dietary supplement to enhance performance, endurance, and recovery.

Key Findings

- Performance Enhancement : Arginine supplementation has been shown to increase nitric oxide levels, which can enhance exercise performance by improving blood flow to muscles .

- Recovery : It aids in muscle recovery post-exercise by reducing muscle soreness and promoting protein synthesis.

Case Study

A meta-analysis of 18 studies indicated that arginine supplementation significantly improved both aerobic and anaerobic performance metrics compared to placebo .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Meta-analysis | Athletes | Arginine Supplementation | Enhanced performance metrics |

Wound Healing

This compound has been identified as beneficial in accelerating wound healing processes.

Key Findings

- Mechanism : It promotes collagen synthesis and angiogenesis (formation of new blood vessels), essential for effective wound healing.

- Clinical Applications : Particularly useful in surgical recovery and in patients with chronic wounds.

Case Study

A study demonstrated that patients receiving arginine supplementation post-surgery had faster wound closure rates compared to those who did not receive it .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial | Post-surgical Patients | L-Arginine Supplementation | Faster wound healing |

Immune Function

Research shows that this compound can enhance immune response, especially in individuals with compromised immunity.

Key Findings

- Immune Modulation : Arginine plays a role in the proliferation of T-cells and the production of cytokines.

- Clinical Relevance : Its use is particularly noted in critical care settings where immune support is crucial.

Case Study

A clinical trial involving critically ill patients found that those receiving arginine showed improved immune markers compared to controls .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial | Critically Ill Patients | Arginine Supplementation | Improved immune markers |

Hormonal Regulation

This compound influences hormone secretion, particularly growth hormone.

Key Findings

- Growth Hormone Release : Studies suggest that arginine can stimulate the release of growth hormone from the pituitary gland.

- Therapeutic Applications : This property is explored in treating growth disorders and age-related hormonal decline.

Case Study

A study showed that intravenous administration of arginine led to a significant increase in growth hormone levels in healthy adults .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial | Healthy Adults | Intravenous Arginine | Increased growth hormone levels |

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.